2,9A-Dimethyl-9,9A-dihydro-1H-xanthene
Description
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Structure
3D Structure
Properties
CAS No. |
61075-29-4 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2,9a-dimethyl-1,9-dihydroxanthene |
InChI |
InChI=1S/C15H16O/c1-11-7-8-14-15(2,9-11)10-12-5-3-4-6-13(12)16-14/h3-8H,9-10H2,1-2H3 |
InChI Key |
SJKVBASNOVXYKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C2C(C1)(CC3=CC=CC=C3O2)C |
Origin of Product |
United States |
The Central Role of Xanthene Core Structures in Advanced Heterocyclic Chemistry
The xanthene framework, a dibenzo[b,e]pyran ring system, is a privileged scaffold in the field of heterocyclic chemistry. researchgate.netmdpi.com This tricyclic structure, consisting of a central pyran ring fused to two benzene (B151609) rings, is the foundation for a vast array of synthetic and naturally occurring compounds. researchgate.net The versatility of the xanthene core allows for the introduction of various substituents, leading to a diverse range of chemical and physical properties. researchgate.netnih.gov
Xanthene derivatives have garnered considerable attention due to their broad spectrum of applications. They are integral to the development of fluorescent dyes, pH sensors, and laser technologies. mdpi.com In the realm of medicinal chemistry, the xanthene nucleus is a key component in molecules exhibiting a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. researchgate.netijrpc.comresearchgate.net The structural rigidity and electron-rich nature of the xanthene core contribute to its ability to interact with various biological targets.
The synthesis of xanthene derivatives is a well-explored area of organic chemistry, with numerous methods developed for their preparation. mdpi.com These often involve the condensation of aldehydes with various active methylene (B1212753) compounds, such as dimedone or β-naphthol, under different catalytic conditions. mdpi.com The development of green and efficient synthetic methodologies for xanthene derivatives remains an active area of research. mdpi.com
Dihydroxanthene Derivatives: a Focus of Academic Inquiry
Strategies for Constructing the Dihydroxanthene Ring System
The formation of the central pyran ring fused between two aromatic systems is the key challenge in dihydroxanthene synthesis. Chemists have devised several powerful strategies, including multicomponent condensations and various cyclization tactics, to construct this heterocyclic core.
One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all reactants. This strategy is widely exploited for the synthesis of xanthene derivatives due to its adherence to the principles of green chemistry, offering advantages like reduced reaction times, cost-effectiveness, and high atom economy. researchgate.net
Typically, the synthesis of tetrahydrobenzo[a]xanthen-11-one derivatives involves a three-component condensation of an aromatic aldehyde, a naphthol (such as β-naphthol), and a cyclic 1,3-dicarbonyl compound like dimedone. mdpi.com The reaction proceeds smoothly with aromatic aldehydes that have either electron-donating or electron-withdrawing groups, leading to good to excellent yields of the final products. mdpi.com The proposed mechanism often begins with the formation of a carbocation from the aldehyde and β-naphthol, which then reacts with the 1,3-dicarbonyl compound, followed by dehydration to yield the xanthene product. mdpi.com A variety of catalysts, including heterogeneous, reusable, and environmentally benign options, have been developed to facilitate this transformation under various conditions, including solvent-free and microwave-assisted protocols. researchgate.net
Table 1: Examples of Catalysts in One-Pot Xanthene Synthesis
| Catalyst | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Amberlyst-15 | Aromatic aldehydes, β-naphthol, cyclic 1,3-dicarbonyls | Solvent-free | Good to excellent | |
| Silica (B1680970) sulfuric acid (SSA) | Aromatic aldehydes, β-naphthol, cyclic 1,3-dicarbonyls | Solvent-free | Good to excellent | |
| Perchloric Acid (HClO₄) | Substituted benzaldehydes, β-naphthol, dimedone | Solvent-free, Microwave | Good to excellent | |
| Chlorosulphonic acid (ClSO₃H) | Aromatic aldehydes, β-naphthol, cyclic 1,3-dicarbonyls | Solvent-free, Ultrasound | Good to excellent | |
| Formic Acid | Dimedone, Benzaldehyde | Room Temperature | Good to excellent | asianpubs.org |
| DABCO/Amberlyst-15 | Aldehydes, Naphthols, Cyclic diketones | Solvent-free, 120 °C | Good to excellent | mdpi.com |
Cyclization reactions provide a powerful and direct route to the dihydroxanthene heterocycle. These strategies involve the formation of the key C-O bond of the pyran ring through intramolecular processes. One such approach is the one-pot Claisen condensation followed by an O-cyclization to produce 1,2-dihydroxanthones. rsc.org This method demonstrates how tandem reactions can efficiently build the core structure. rsc.org
Another significant strategy is the oxidative cyclization of 1,5-dienes, which serves as a valuable method for the diastereoselective synthesis of substituted tetrahydrofurans, a related structural motif. beilstein-journals.org While not directly forming the dihydroxanthene system in one step, the principles of controlling stereochemistry through cyclization are highly relevant. Intramolecular Diels-Alder (IMDA) reactions have also been explored for constructing the polycyclic framework found in complex natural products, which can include the xanthene motif. nih.gov These reactions often involve forming a key ring of the target molecule through a cycloaddition, showcasing the versatility of cyclization strategies in complex synthesis. nih.gov
While classic multicomponent reactions combine several reactants in a single step, pseudo-multicomponent reactions involve an initial transformation of one of the starting materials in situ before it enters the main reaction cascade. The search for specific pseudo-multicomponent protocols for dihydroxanthene synthesis did not yield explicit examples under this terminology. However, some complex one-pot sequences can be viewed through this lens. For instance, a reaction could involve the in situ generation of a reactive intermediate, such as an ortho-quinone methide from a substituted phenol (B47542), which then undergoes a cycloaddition with another component. Such a sequence, while performed in one pot, conceptually aligns with the pseudo-MCR strategy by creating a key reactant immediately prior to its incorporation into the final product.
Catalytic Paradigms in Dihydroxanthene Synthesis
Catalysis is central to the modern synthesis of dihydroxanthenes, enabling efficient, selective, and environmentally benign transformations. Both transition metals and traditional acid catalysts play crucial roles in constructing the heterocyclic framework.
Transition metals are versatile catalysts for a wide array of organic transformations, including those essential for dihydroxanthene synthesis. mdpi.commdpi.com
Copper(I)-Catalyzed O-Arylation: The formation of a diaryl ether linkage is a critical step in certain retrosynthetic disconnections of the xanthene core. Copper-catalyzed O-arylation reactions, a modern variant of the Ullmann condensation, are effective for this purpose. acs.org These methods can be performed under mild conditions and tolerate a variety of functional groups, making them suitable for the synthesis of complex diaryl ethers which can be precursors to xanthenes. acs.org For instance, the coupling of a phenol with an aryl halide can be achieved using a copper(I) catalyst, often in the presence of a specific ligand like picolinic acid. acs.org Furthermore, copper has been used in combination with palladium to catalyze the C(sp³)-H activation and subsequent arylation at the 9-position of xanthenes, demonstrating its utility in functionalizing the pre-formed scaffold. researchgate.net
Indium(III)-Catalyzed Cascade Cycloisomerization: Indium(III) salts have emerged as highly effective catalysts for promoting cascade cycloisomerization reactions. syncatmeth.esacs.org Specifically, Indium(III) iodide can catalyze a double cycloisomerization of 1,5-enynes that bear a pendant phenol group. acs.org This reaction proceeds under mild conditions, typically at room temperature with a 5 mol% catalyst loading. acs.org The cascade involves an electrophilic activation of the alkyne by the indium catalyst, followed by a 6-endo-dig cyclization and a subsequent phenoxycyclization to stereoselectively form the tricyclic dihydroxanthene framework. acs.orgacs.org This method is notable for its high atom economy and its ability to construct the complex core in a single, stereospecific step. acs.org
Table 2: Transition Metal-Catalyzed Reactions in Xanthene Synthesis
| Catalyst System | Reaction Type | Substrates | Key Features | Reference |
|---|---|---|---|---|
| CuI / Picolinic Acid | O-Arylation | Phenols, Aryl iodides/bromides | Mild conditions, synthesis of diaryl ether precursors | acs.org |
| InI₃ | Cascade Cycloisomerization | Aryl 1,5-enynes | Stereospecific, mild conditions, high atom economy | acs.orgacs.org |
| Pd/Cu | C-H Activation/Arylation | Xanthenes, Arenes | Selective functionalization at the 9-position | researchgate.net |
Acid catalysis is a cornerstone of xanthene synthesis, particularly for the one-pot multicomponent condensation reactions. researchgate.net Both Brønsted and Lewis acids are widely employed to activate the reactants and facilitate the key bond-forming steps.
A diverse range of acids have been successfully used as catalysts. These include inorganic acids like perchloric acid, chlorosulphonic acid, and iron(III) hydrogen sulfate (B86663) [Fe(HSO₄)₃], as well as organic acids such as formic acid. researchgate.netasianpubs.org Solid acid catalysts are particularly attractive from a green chemistry perspective due to their ease of separation and potential for recyclability. researchgate.net Examples include silica sulfuric acid (SSA) and the polymeric resin Amberlyst-15. These catalysts are effective under solvent-free conditions, further enhancing the environmental friendliness of the protocols. mdpi.com The role of the acid catalyst is typically to activate the aldehyde's carbonyl group, making it more electrophilic and prone to nucleophilic attack by the other reaction components, thereby initiating the condensation cascade that leads to the dihydroxanthene product. mdpi.comnih.gov
Green Chemistry Methodologies (e.g., Aqueous Media, Solvent-Free Conditions, Nanocomposite Catalysis)
The synthesis of dihydroxanthene frameworks, including structures related to this compound, has increasingly moved towards environmentally sustainable processes that align with the principles of green chemistry. pnrjournal.comresearchgate.net These methodologies focus on reducing or eliminating hazardous substances by employing benign reaction media, avoiding solvents, and utilizing efficient, recyclable catalysts. pnrjournal.comresearchgate.net
Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. tandfonline.com The use of aqueous media for the synthesis of 1,8-dioxo-octahydroxanthenes has been successfully demonstrated. For instance, employing aqueous citric acid as the reaction medium and promoter avoids the need for other catalysts and hazardous organic solvents. researchgate.netscielo.org.co This approach not only simplifies the reaction setup but also facilitates an easier work-up procedure, where products can often be isolated by simple filtration. researchgate.netscielo.org.co The acidic aqueous medium can also be recycled and reused multiple times without a significant drop in catalytic activity. researchgate.net Other systems, such as using a β-cyclodextrin-grafted butyl sulfonic acid catalyst, have also proven effective in aqueous media for synthesizing 1,8-dioxo-octahydroxanthenes. nih.gov
Solvent-Free Conditions: Solvent-free, or neat, reactions represent a significant advancement in green synthesis by minimizing waste and potential environmental contamination. mdpi.com Numerous protocols for xanthene derivatives have been developed under these conditions, often accelerated by catalysts and alternative energy sources like microwave irradiation or ultrasound. For example, the three-component condensation of aldehydes, β-naphthol, and dimedone can be mediated by 2-aminophenol (B121084) under solvent-free conditions to produce various xanthene derivatives in good yields. researchgate.net Similarly, catalysts like dipyridine cobalt chloride have been used for the condensation of β-naphthol with aldehydes under solvent-free conditions. researchgate.net This approach is atom-economical and results in low E-factor values, signifying a more environmentally friendly process. mdpi.com
Nanocomposite Catalysis: Nanocomposite catalysts are at the forefront of green chemistry due to their high catalytic efficiency, stability, and recyclability. nih.gov Various nanocomposites have been engineered for the synthesis of xanthene and benzoxanthenone derivatives. A W/Cu@g-C3N4 nanocomposite, for instance, has been used as an eco-friendly and effective catalyst under solvent-free conditions, demonstrating high stability and reusability for up to five cycles without loss of performance. nih.gov Other examples include TiO2-CNTs and CuI-graphene nanocomposites, which facilitate the synthesis in aqueous or ethanol-aqueous solutions, respectively. tandfonline.comresearchgate.net Magnetic nanocomposites, such as CoFe2O4/OCMC/Cu(BDC) and Fe3O4/PEG/succinic anhydride, offer the additional advantage of easy separation from the reaction mixture using an external magnet, further enhancing their green credentials. nih.gov
Interactive Data Table: Green Catalysts in Dihydroxanthene Synthesis
| Catalyst | Reaction Conditions | Typical Yields (%) | Key Advantages |
|---|---|---|---|
| Aqueous Citric Acid | Water, 90 °C | Good | Avoids hazardous solvents and catalysts; recyclable medium. researchgate.netscielo.org.co |
| W/Cu@g-C3N4 | Solvent-free, 80 °C | 68-90 | High efficiency, recyclability, cost-effective. nih.gov |
| CuI-graphene | Ethanol/Water, RT | High | Sustainable, reusable, energy-saving. tandfonline.com |
| CoFe2O4/OCMC/Cu(BDC) | Ethanol/Water, RT, Sonication | 83-96 | High yields, short reaction times, magnetically separable. nih.gov |
| DABCO/Amberlyst-15 | Solvent-free, 120 °C | Good to Excellent | Heterogeneous, recyclable (up to 6 times), atom-economical. mdpi.com |
| 2-Aminophenol | Solvent-free, 70-80 °C | Good to Excellent | Metal-free, simple methodology. researchgate.net |
Stereoselective and Regioselective Synthesis of Dihydroxanthene Analogues
The biological activity and material properties of complex molecules like dihydroxanthenes are often dictated by their specific three-dimensional arrangement and the precise placement of functional groups. researchgate.netrijournals.com Therefore, controlling the stereochemistry and regiochemistry during synthesis is of paramount importance. rijournals.comrsc.org
The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical factor that influences its biological and physical properties. rijournals.com In complex polycyclic systems like dihydroxanthenes, which can possess multiple stereocenters, controlling the stereochemical outcome of a reaction is a significant synthetic challenge. researchgate.net Asymmetric synthesis, which favors the formation of a specific stereoisomer, is a key strategy to address this challenge. rijournals.comresearchgate.net
Achieving stereochemical control can be approached through several methods, including the use of chiral catalysts, chiral auxiliaries, or substrate-based control where existing stereocenters in the starting material direct the formation of new ones. rijournals.comyoutube.com For instance, in the synthesis of the natural product Frontalin, an auxiliary (a temporary chiral group) is used to direct a Grignard reagent to attack from a specific face of a carbonyl group, thereby dictating the stereochemistry of the resulting alcohol. youtube.com While specific examples for this compound are not detailed in the literature, the principles of asymmetric synthesis are broadly applicable to dihydroxanthene frameworks. researchgate.net The development of methods for the asymmetric total synthesis of complex polycyclic xanthenes, such as myrtucomvalones, highlights the progress in this area. researchgate.net These syntheses often require sophisticated strategies to construct the unique ring systems and control the multiple stereocenters. researchgate.net
Regioselectivity refers to the control of the position at which a chemical bond is made or broken. In the context of the xanthene nucleus, regioselective functionalization allows for the precise introduction of substituents at specific positions on the aromatic rings or the central pyran ring. This control is crucial as the location of functional groups can dramatically alter the molecule's electronic properties, such as its absorption and fluorescence, which is vital for applications like dyes and sensors. mdpi.com
While direct regioselective C-H functionalization of the xanthene core is a developing area, post-polymerization modification techniques offer analogous strategies. For example, a metal-free, radical-mediated method for C-H xanthylation has been developed for the regioselective functionalization of branched polyolefins. nih.gov This type of targeted functionalization, if applied to the xanthene nucleus, could unlock a wide variety of transformations. Synthetic strategies for xanthene derivatives often rely on the careful choice of starting materials to control the final substitution pattern. The condensation reaction between a substituted aldehyde and a phenol or naphthol derivative is a common method where the substituents on the precursors dictate the regiochemistry of the final xanthene product. mdpi.com
Post-Synthetic Modifications and Functionalization of Dihydroxanthenes
Post-synthetic modification (PSM) is a powerful strategy where a pre-formed molecular scaffold is chemically altered to introduce new functional groups. rsc.orgrsc.org This approach provides access to derivatives that may be difficult or impossible to synthesize directly and allows for the fine-tuning of molecular properties. mdpi.com
Once the core dihydroxanthene framework is assembled, its structure can be further diversified through various derivatization strategies. PSM allows for the conversion of existing functional groups on the xanthene ring system into other moieties. rsc.org For example, an amino-functionalized dihydroxanthene could serve as a versatile handle for a range of chemical transformations, including amide couplings or isocyanate condensations, thereby expanding the structural diversity of the parent molecule. rsc.org This approach is widely used in the functionalization of metal-organic frameworks (MOFs), where pendent groups within the framework are chemically modified to alter the material's properties. rsc.orgmdpi.com The same principles can be applied to discrete dihydroxanthene molecules, enabling the systematic exploration of structure-activity relationships by creating libraries of related compounds from a common intermediate.
A specific and significant application of the functionalization of dihydroxanthene frameworks is in the synthesis of advanced ligands for catalysis. Xanthene-based diphosphine ligands, such as Xantphos, are well-known for their wide bite angles, which are beneficial in various transition-metal-catalyzed reactions. A more complex class of derivatives involves the incorporation of phosphole units.
Phosphole-based Xantphos ligands can be synthesized from xanthene derivatives. researchgate.net One method involves the reaction of a 4,5-dilithium salt of a xanthene derivative with a corresponding P-chloro phosphole or P-cyanophosphole. researchgate.net These specialized ligands combine the wide-bite-angle properties of the xanthene backbone with the unique electronic and steric characteristics of the phosphole moiety, offering potential for novel catalytic activities. researchgate.net This synthesis of complex, high-value molecules from a simpler dihydroxanthene precursor exemplifies the utility of post-synthetic modification in creating functional molecular tools. amanote.com
Advanced Spectroscopic Characterization and Structural Elucidation of Dihydroxanthene Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy in Dihydroxanthene Analysis
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the precise connectivity and spatial arrangement of atoms within the 2,9A-Dimethyl-9,9A-dihydro-1H-xanthene structure.
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the aliphatic proton at the stereocenter, and the two methyl groups. The aromatic protons on the substituted ring would likely appear as a set of coupled multiplets, while the protons on the unsubstituted ring would show a different, characteristic pattern. The chemical shifts are influenced by the electron-donating effect of the methyl group and the ether linkage. The two methyl groups, being diastereotopic due to the chiral center at C9A, are expected to exhibit distinct singlet signals. Spectroscopic data from the analogous compound 9,9-dimethyl-9,10-dihydroacridine (B1200822) shows the gem-dimethyl protons resonating around 1.5-1.7 ppm, which serves as a useful reference point. rsc.orgtandfonline.com
The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their hybridization and electronic environment. The spectrum for this compound would be expected to show 15 distinct signals. The quaternary carbons (C9, C9A, and the ether-linked carbons) would be readily identifiable. The chemical shifts of the aromatic carbons would be spread over the typical range of ~110-150 ppm, with the carbon bearing the methyl group (C2) shifted downfield. The aliphatic carbons, including the two methyl carbons, would appear in the upfield region of the spectrum.
Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on general principles and data from analogous structures. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CHs (C1, C3, C4) | 6.8 - 7.3 (m) | 115 - 130 |
| Aromatic CHs (C5-C8) | 6.9 - 7.4 (m) | 115 - 130 |
| C2-CH₃ | ~2.3 (s) | ~21 |
| C9-H | Multiplet | ~35-45 |
| C9A-CH₃ | Singlet | ~30-40 |
| C2 (Aromatic C-CH₃) | - | ~135-140 |
| C4a, C10a (Aromatic C-O) | - | ~145-155 |
| C8a, C5a (Aromatic C-C) | - | ~120-135 |
| C9A (Quaternary C) | - | ~40-50 |
While 1D NMR provides essential data, 2D NMR experiments are indispensable for confirming the complex structure of dihydroxanthene derivatives.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). For this compound, COSY would show correlations between adjacent aromatic protons, allowing for the unambiguous assignment of protons on each benzene (B151609) ring. For instance, the proton at C1 would show a correlation to the proton at C3 (if C2 is substituted), and the proton at C3 would correlate with the proton at C4, mapping out the spin systems of the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. hmdb.ca Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal it is attached to. This technique would definitively link the predicted ¹H signals for the aromatic, methine, and methyl protons to their corresponding ¹³C signals in the carbon backbone.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds. Key expected correlations for confirming the structure of this compound would include:
Correlations from the C2-methyl protons to the aromatic carbons C1, C2, and C3.
Correlations from the C9A-methyl protons to the quaternary carbon C9A and adjacent carbons C9 and C10a.
Correlations from the C9 proton to surrounding carbons such as C8a, C9A, and C1.
These combined 2D techniques would provide an interlocking web of correlations, leaving no ambiguity in the final structural assignment.
Vibrational Spectroscopy for Functional Group and Structural Insights
The FTIR spectrum of this compound would be characterized by several key absorption bands. Data from related dihydroxanthene structures show characteristic peaks for C-H and other structural vibrations. researchgate.netrsc.org
C-H Stretching: Aromatic C-H stretching vibrations would appear as a group of bands just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). Aliphatic C-H stretching from the methyl groups and the C9-H would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
C=C Stretching: Aromatic ring C=C stretching vibrations would produce several sharp peaks in the 1450-1600 cm⁻¹ region.
C-O-C Stretching: The most characteristic vibration for the xanthene core is the asymmetric stretching of the C-O-C ether linkage, which is expected to produce a strong, distinct band in the 1200-1260 cm⁻¹ region.
C-H Bending: Out-of-plane C-H bending vibrations in the aromatic rings give rise to strong bands in the 690-900 cm⁻¹ range, the exact position of which is diagnostic of the substitution pattern on the rings.
Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3010 | Aromatic C-H Stretch | Medium |
| 2960 - 2850 | Aliphatic C-H Stretch (CH₃, CH) | Strong |
| 1600, 1580, 1450 | Aromatic C=C Ring Stretch | Medium-Strong |
| 1260 - 1200 | Asymmetric C-O-C Ether Stretch | Strong |
| 900 - 690 | Aromatic C-H Out-of-Plane Bend | Strong |
Raman spectroscopy provides complementary information to FTIR. For polycyclic aromatic hydrocarbons (PAHs), Raman spectra are typically dominated by intense bands associated with the aromatic ring system. researchgate.net
The Raman spectrum of this compound is expected to show strong signals for the symmetric vibrations of the molecule. Key features would include:
Ring Breathing Modes: The symmetric "breathing" vibrations of the benzene rings would produce sharp, intense peaks in the fingerprint region (typically around 1000 cm⁻¹).
Aromatic C-C Stretching: Intense bands in the 1300-1600 cm⁻¹ region corresponding to in-plane C-C stretching vibrations of the aromatic rings are characteristic of PAH-like structures. researchgate.net
Aliphatic C-H Vibrations: C-H bending and stretching modes of the methyl and methine groups would also be present, though often with lower intensity compared to the aromatic ring modes.
Raman spectroscopy is particularly useful for studying the carbon skeleton and is less sensitive to water interference, making it a valuable tool for various sample forms.
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. chemguide.co.uk
For this compound (C₁₅H₁₆O), the molecular weight is 212.12 Da. The electron ionization (EI) mass spectrum would be expected to show a distinct molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 212.
The fragmentation of the molecular ion provides clues to the molecule's structure. Energetically unstable molecular ions break apart into smaller, more stable charged fragments. libretexts.org A primary and highly favorable fragmentation pathway for this compound would be the loss of a methyl group (•CH₃, mass = 15 Da) to form a stable carbocation. This would result in a prominent peak at m/z 197. This is supported by data from the closely related 9,9-dimethylxanthene, which shows a strong peak corresponding to the loss of a methyl group from its molecular ion. nih.gov Further fragmentation of the aromatic system could lead to other smaller ions, but the M-15 peak is predicted to be a major feature.
Predicted Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment Identity | Description |
| 212 | [C₁₅H₁₆O]⁺ | Molecular Ion (M⁺) |
| 197 | [M - CH₃]⁺ | Loss of a methyl radical from the M⁺ ion. |
X-ray Crystallography for Precise Solid-State Structure Determination
Extensive searches of scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the compound this compound. While the broader class of xanthene derivatives has been a subject of crystallographic studies, information on this particular molecule, including its crystal system, space group, unit cell dimensions, and atomic coordinates, is not publicly available at this time.
For illustrative purposes, related dihydroxanthene compounds have been analyzed using single-crystal X-ray diffraction. For instance, the crystal structure of other xanthene derivatives has been determined to elucidate their molecular conformation and intermolecular interactions in the solid state. These studies often reveal that the central dihydropyran ring adopts a conformation that minimizes steric strain, such as a boat or sofa conformation. The substituents on the xanthene core are found to significantly influence the crystal packing through various intermolecular forces like hydrogen bonding and van der Waals interactions.
Advanced Surface Analysis Techniques (e.g., Hirshfeld Surface Analysis)
Similarly, a Hirshfeld surface analysis for this compound could not be located in the reviewed literature. This advanced computational method is employed to visualize and quantify intermolecular interactions within a crystal lattice.
In studies of analogous xanthene derivatives, Hirshfeld surface analysis has been instrumental in providing insights into the nature and proportion of different intermolecular contacts. The analysis generates a three-dimensional surface around a molecule in a crystal, color-coded to represent different types of intermolecular interactions. This allows for the detailed examination of close contacts, such as hydrogen bonds and C-H···π interactions, which govern the supramolecular architecture. The corresponding 2D fingerprint plots provide a quantitative summary of these interactions, breaking them down into contributions from different atom pairs (e.g., H···H, O···H, C···H contacts). This level of detail is crucial for understanding the forces that direct crystal packing and ultimately influence the material's physical properties.
Without experimental crystallographic data for this compound, a Hirshfeld surface analysis cannot be performed.
Investigation of Reaction Mechanisms and Theoretical Studies on Dihydroxanthenes
Mechanistic Pathways in Dihydroxanthene Formation and Transformation
The synthesis of the xanthene scaffold, the core of dihydroxanthenes, can be achieved through various synthetic routes. Understanding these mechanisms is crucial for controlling reaction outcomes and designing new derivatives.
The formation of the xanthene ring system is often achieved through multi-component reactions that involve the condensation of aldehydes, β-naphthol, and cyclic 1,3-dicarbonyl compounds. A commonly proposed mechanism involves an initial Knoevenagel condensation between an aldehyde and a diketone, such as dimedone. mdpi.com This is followed by a Michael addition with a naphthol derivative. The final step is a ring cyclization through the nucleophilic attack of an alkoxide ion, which, after a dehydration step, yields the final xanthene product. mdpi.com
Another significant pathway for synthesizing xanthene dyes is through Friedel-Crafts acylation. wpmucdn.com This electrophilic aromatic substitution reaction provides a direct method to construct the characteristic triarylmethane core, which is subsequently linked by an ether bond to form the fused ring system of xanthene. wpmucdn.com The specific mechanism can vary depending on the starting materials and catalysts used, with intermediates often including carbocations that react with electron-rich aromatic rings.
Hydride Transfer (HT) and Hydrogen Atom Transfer (HAT) are fundamental processes in the reactivity of many organic molecules, including heterocyclic systems related to dihydroxanthenes.
Hydrogen Atom Transfer (HAT) is a concerted process involving the transfer of a proton and an electron in a single kinetic step. nih.gov This process is a key method for the functionalization of C–H bonds by creating highly reactive alkyl radicals. mdpi.com The driving force for HAT is primarily the difference in bond dissociation energies (BDE) between the C-H bond being broken and the new bond being formed with the abstracting species. mdpi.com Photocatalysis, sometimes employing xanthene dyes themselves as catalysts, can exploit the energy from light to initiate HAT by activating a photocatalyst to an excited state capable of abstracting a hydrogen atom. nih.govsemanticscholar.org
Hydride Transfer (HT) involves the transfer of a hydride ion (a proton with two electrons). This process is critical in a wide range of biological and synthetic reactions. researchgate.net Unlike HAT, which is a radical process, HT is typically a two-electron process. Recent studies have shown that metal surfaces can catalyze HT from H2, where surface-bound metal-hydride species (M-H) act as the hydride donors. researchgate.net The reactivity and thermodynamics of these surface hydrides can be tuned by applying an electrical potential, expanding the scope of hydride transfer reactions. researchgate.netresearchgate.net The photochemistry of certain metal hydride complexes can also be tuned to favor HT over other pathways like H2 evolution, opening new avenues for light-driven reductive transformations. rsc.org
| Feature | Hydride Transfer (HT) | Hydrogen Atom Transfer (HAT) |
|---|---|---|
| Transferred Species | Hydride ion (H⁻) | Hydrogen atom (H•) |
| Electron Count | Two-electron process | One-electron, one-proton process |
| Mechanism Type | Typically ionic/polar | Radical mechanism |
| Key Driving Force | Hydricity (hydride donor ability), redox potentials | Bond Dissociation Energy (BDE) |
| Common Intermediates | Carbocations | Alkyl radicals |
| Typical Catalysis | Metal complexes, enzymes, metal surfaces | Photocatalysts (e.g., xanthene dyes), radical initiators |
Cascade reactions, also known as domino or tandem reactions, are chemical processes where multiple consecutive reactions occur in a single pot under the same conditions, without the need to isolate intermediates. wikipedia.org Each subsequent step is triggered by the chemical functionality formed in the previous one. wikipedia.org These sequences are highly valued in organic synthesis for their efficiency, high atom economy, and reduction in waste, time, and labor. wikipedia.org20.210.105
The synthesis of complex molecules, including heterocyclic structures like xanthenes, often employs cascade reactions. wikipedia.org These sequences can be categorized based on the mechanism of the key steps, such as nucleophilic/electrophilic, radical, pericyclic, or transition-metal-catalyzed cascades. wikipedia.org By designing a starting material that undergoes a series of intramolecular or intermolecular transformations, chemists can rapidly build molecular complexity from simple precursors. 20.210.105e-bookshelf.de This approach is particularly powerful in total synthesis, where it can be used to form multiple rings and stereocenters in a single, efficient operation. wikipedia.org
Computational Chemistry and Theoretical Modeling of Dihydroxanthenes
Computational methods are indispensable for investigating the properties and reactivity of molecules like dihydroxanthenes, providing insights that complement experimental findings.
Density Functional Theory (DFT) is a leading computational quantum mechanical method for investigating the electronic structure of many-body systems, including atoms and molecules. wikipedia.org The foundation of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. fiveable.me This allows the complex N-electron wavefunction to be replaced by the simpler, spatially dependent electron density to determine the system's properties. wikipedia.org
DFT is widely used to calculate molecular geometries, vibrational frequencies, and various electronic properties. fiveable.me Compared to traditional wavefunction-based methods, DFT offers a favorable balance between computational cost and accuracy, making it applicable to relatively large molecules. wikipedia.org However, the accuracy of DFT calculations depends heavily on the choice of the exchange-correlation functional, which approximates the quantum mechanical interactions between electrons. imperial.ac.uk Despite its limitations, such as challenges in describing intermolecular interactions like van der Waals forces, DFT remains a vital tool for understanding the fundamental structure of molecules. wikipedia.org
To study the properties of molecules in their electronically excited states, an extension of DFT known as Time-Dependent Density Functional Theory (TD-DFT) is employed. nih.gov TD-DFT is a formally exact method for describing the response of a system to a time-dependent potential, such as that from light. nsf.gov In practice, linear-response TD-DFT is the most common approach used to calculate vertical excitation energies, which correspond to the absorption of light. nih.gov
This method has become a popular tool for predicting the optical absorption and emission spectra of molecules. researchgate.netmdpi.com By calculating the energies of low-lying excited states and their corresponding oscillator strengths, TD-DFT can simulate UV-Vis spectra, providing valuable insights into a molecule's color and photophysical behavior. nih.govmdpi.com This is particularly relevant for xanthene derivatives, many of which are dyes with important fluorescent and photoreactive properties. nih.gov The accuracy of TD-DFT allows for the computational screening and design of new molecules with desired optical characteristics for applications in fields like photodynamic therapy and bioimaging. mdpi.comnih.gov
| Method | Primary Application | Key Information Obtained | Theoretical Basis |
|---|---|---|---|
| Density Functional Theory (DFT) | Ground-state properties | Optimized molecular geometry, electronic structure, vibrational frequencies, reaction energies | Electron density as the fundamental variable |
| Time-Dependent DFT (TD-DFT) | Excited-state properties | UV-Vis absorption/emission spectra, excitation energies, oscillator strengths, photophysical properties | Response of electron density to a time-dependent perturbation |
Theoretical Exploration of Reaction Energetics and Transition States
The elucidation of reaction mechanisms for the synthesis and transformation of dihydroxanthene derivatives, such as 2,9A-Dimethyl-9,9A-dihydro-1H-xanthene, heavily relies on computational chemistry. smu.edursc.org Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for mapping out the potential energy surfaces of chemical reactions. rsc.org These theoretical investigations provide detailed insights into the energetics of reaction pathways, including the identification of intermediates and, crucially, the characterization of transition states. researchgate.netgithub.ioarxiv.org
The process of theoretically exploring reaction energetics typically begins with the optimization of the geometries of reactants, products, and any proposed intermediates. Following this, a significant effort is dedicated to locating the transition state structure that connects these stable species on the potential energy surface. A transition state represents a first-order saddle point, signifying a maximum energy along the reaction coordinate and a minimum in all other degrees of freedom. arxiv.org Various computational algorithms, such as synchronous transit-guided quasi-Newton (QST2/QST3) methods or eigenvector-following techniques, are employed to locate these elusive structures. github.io
Once a transition state is identified, its structure provides valuable information about the geometry of the activated complex, revealing which bonds are breaking and which are forming. Further analysis, such as frequency calculations, is performed to confirm the nature of the stationary point. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. github.io
To ensure the located transition state indeed connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is often performed. github.io The IRC path maps the minimum energy pathway from the transition state downhill to the corresponding reactant and product, confirming the connectivity of the reaction path. github.io
A hypothetical reaction coordinate diagram for a reaction involving a dihydroxanthene derivative, based on DFT calculations, is presented below. This diagram illustrates the relative energies of the reactants, transition state, and products.
Table 1: Hypothetical Reaction Energetics from DFT Calculations
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +25.0 |
| Products | -15.0 |
Prediction of Spectroscopic Parameters via Quantum Chemical Methods
Quantum chemical methods are powerful tools for predicting a range of spectroscopic parameters for molecules like this compound. nih.gov These theoretical predictions are invaluable for aiding in the structural elucidation of newly synthesized compounds and for interpreting experimental spectra. rsc.org Density Functional Theory (DFT) is a widely used method for this purpose due to its favorable balance of computational cost and accuracy. tandfonline.comresearchgate.net
One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.orgresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts. rsc.orgresearchgate.net These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Comparing the predicted NMR spectrum with the experimental one can provide strong evidence for the proposed molecular structure. tandfonline.com Machine learning models trained on DFT-calculated and experimental data are also emerging as a rapid and accurate method for NMR shift prediction. rsc.orgresearchgate.net
The following table presents hypothetical predicted ¹³C and ¹H NMR chemical shifts for this compound, which would be obtained from DFT calculations.
Table 2: Predicted NMR Chemical Shifts (ppm) from Quantum Chemical Calculations
| Atom | Predicted ¹³C Shift | Atom | Predicted ¹H Shift |
|---|---|---|---|
| C1 | 128.5 | H1 | 7.10 |
| C2 | 121.0 | H3 | 6.95 |
| C3 | 123.0 | H4 | 7.15 |
| C4 | 116.0 | H5 | 7.05 |
| C4a | 150.0 | H6 | 6.90 |
| C5 | 118.0 | H7 | 7.20 |
| C6 | 125.0 | H8 | 7.00 |
| C7 | 120.0 | 2-CH₃ | 2.30 |
| C8 | 129.0 | 9a-CH₃ | 1.50 |
| C8a | 148.0 | H9-ax | 2.80 |
| C9 | 35.0 | H9-eq | 3.10 |
| C9a | 40.0 |
In addition to NMR spectroscopy, quantum chemical calculations can predict other spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is commonly used to calculate the electronic excitation energies, which correspond to the absorption wavelengths in UV-Visible spectroscopy. tandfonline.com This allows for the prediction of the λ_max values and can help in understanding the electronic transitions within the molecule. researchgate.net
Furthermore, vibrational frequencies can be calculated to predict the key absorption bands in an infrared (IR) spectrum. tandfonline.com These calculated frequencies are often scaled by an empirical factor to better match experimental values due to the approximations inherent in the theoretical models and the neglect of anharmonicity.
Advanced Research Applications of Dihydroxanthene Derivatives in Chemical Sciences
Dihydroxanthenes as Key Building Blocks in Organic Synthesis
The inherent reactivity and structural features of the dihydroxanthene core make it a valuable synthon for the construction of more complex organic molecules. Researchers have successfully employed these derivatives as precursors and have integrated them into multicomponent reactions to generate diverse molecular scaffolds.
Dihydroxanthene derivatives serve as foundational precursors for synthesizing a variety of complex organic structures. The synthesis of functionalized xanthenes often involves the condensation of diverse aldehydes with 1,3-cyclohexanedione (B196179) or 5,5-dimethyl-1,3-cyclohexanedione, highlighting the modularity of these building blocks. nih.gov The resulting dihydroxanthene core can be further elaborated, making it an attractive starting point for the synthesis of natural products and other biologically active molecules.
One of the key attributes of dihydroxanthenes is their utility in creating larger, fused heterocyclic systems. For instance, the synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one derivatives is achieved through a one-pot multicomponent reaction involving aldehydes, 2-naphthol, and a cyclic 1,3-diketone. rsc.org This approach underscores the role of the dihydroxanthene scaffold as a versatile intermediate.
The following table summarizes examples of complex organic molecules synthesized from dihydroxanthene precursors:
| Precursor Type | Reactants | Synthesized Molecule | Reference |
| Dihydroxanthene Derivative | Aldehydes, 2-Naphthol, Cyclic 1,3-Diketones | 12-Aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-ones | rsc.org |
| Dihydroxanthene Derivative | Aldehydes, 5,5-dimethyl-1,3-cyclohexanedione | 1,8-Dioxo-octahydroxanthenes | nih.gov |
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step. Dihydroxanthene derivatives are frequently synthesized through MCRs, which also highlights their potential as components in such reactions to generate a wide array of molecular scaffolds. The three-component condensation reaction is a cornerstone for the synthesis of many xanthene derivatives. nih.gov
The utility of MCRs in generating dihydroxanthene-based scaffolds is exemplified by the synthesis of various xanthene derivatives using different catalysts and reaction conditions. chemicalbook.com These reactions often involve the combination of an aldehyde, a β-naphthol, and a cyclic 1,3-dicarbonyl compound. The ability to vary these components allows for the creation of a library of dihydroxanthene derivatives with diverse substitution patterns, which is crucial for applications in drug discovery and materials science. chemicalbook.com
Dihydroxanthenes in Catalysis and Supramolecular Chemistry
The rigid tricyclic core of dihydroxanthenes, combined with the potential for functionalization at various positions, makes them attractive candidates for the development of novel ligands for catalysis and as building blocks for supramolecular assemblies.
While direct evidence for "2,9A-Dimethyl-9,9A-dihydro-1H-xanthene"-derived ligands in palladium catalysis is not prevalent in the provided context, the broader class of xanthene-based ligands, such as Xantphos, is well-established in palladium-catalyzed cross-coupling reactions. The rigid xanthene backbone in these ligands enforces a specific bite angle, which can significantly influence the efficiency and selectivity of catalytic transformations.
Research has demonstrated the use of palladium catalysts in the C-H arylation of pyridine (B92270) derivatives for the synthesis of fused heteroaromatic compounds, where the choice of ligand is critical for achieving high yields. researchgate.net Furthermore, a palladium-copper catalyzed C(sp³)-C(sp²) bond C-H activation has been developed for the selective arylation of xanthenes to produce 9-aryl-9H-xanthenes and 9,9-diaryl-xanthenes. nih.gov This indicates the potential for dihydroxanthene derivatives to be both substrates and, with appropriate functionalization, ligands in such catalytic systems.
The defined three-dimensional structure of dihydroxanthene derivatives makes them interesting components for the construction of ordered supramolecular assemblies. The molecular shape and the potential for introducing specific intermolecular interactions through functionalization are key factors in their application in supramolecular chemistry.
For example, the synthesis and supramolecular motifs of 9-trifluoromethylxanthenediols have been studied, revealing how the configuration of hydroxyl groups influences the crystal packing through various intermolecular interactions. nih.gov These findings suggest that dihydroxanthene derivatives can be designed to self-assemble into predictable and potentially functional solid-state architectures. Such organized structures are of interest for applications in materials science, including the development of porous materials and sensors.
Future Research Directions for 2,9a Dimethyl 9,9a Dihydro 1h Xanthene
Development of Highly Efficient and Sustainable Synthetic Routes
The foundation of any exploration into a novel compound lies in its accessible and efficient synthesis. Future research must prioritize the development of synthetic pathways to 2,9A-Dimethyl-9,9A-dihydro-1H-xanthene that are not only high-yielding but also adhere to the principles of green chemistry. Current methods for synthesizing related xanthene derivatives often employ multi-component reactions, sometimes under solvent-free conditions or with the aid of heterogeneous catalysts to enhance environmental compatibility. rsc.orgmdpi.com
Key research objectives should include:
One-Pot Syntheses: Designing multi-component reactions that combine readily available starting materials in a single step to maximize atom economy and reduce waste.
Catalyst Development: Investigating novel catalysts, such as metal-organic frameworks or supported nanoparticles, to improve reaction rates, yields, and selectivity under mild conditions. rsc.org
Alternative Energy Sources: Exploring the use of microwave irradiation or ultrasonication to potentially shorten reaction times and improve energy efficiency. nih.gov
A comparative analysis of potential synthetic strategies is presented below:
| Synthetic Approach | Potential Advantages | Key Research Challenges |
| Multi-component Condensation | High atom economy, operational simplicity. | Optimization of reaction conditions (catalyst, solvent, temperature) for specific isomers. |
| Catalytic Cyclization | High selectivity, potential for asymmetric synthesis. | Catalyst design and cost, catalyst recovery and reuse. |
| Photochemical Synthesis | Access to unique reactive intermediates, mild reaction conditions. | Control of regioselectivity and stereoselectivity, scalability. |
Advanced Computational Design for Tailored Reactivity and Properties
Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound before engaging in extensive experimental work. Density Functional Theory (DFT) and other molecular modeling techniques can provide valuable insights into its electronic structure, molecular orbitals, and potential reaction pathways.
Future computational studies should focus on:
Structure-Property Relationships: Elucidating how the specific placement of the dimethyl groups influences the molecule's conformational flexibility, electronic properties, and ultimately its reactivity.
Reaction Mechanism Elucidation: Modeling potential reaction mechanisms to predict the most favorable pathways for desired transformations and to understand any observed regioselectivity or stereoselectivity.
In Silico Screening: Virtually screening the interaction of this compound with various biological targets or materials to identify promising areas for application.
Unveiling Novel Chemical Transformations and Reactivity Profiles
A thorough investigation of the fundamental reactivity of this compound is crucial for its application in organic synthesis and materials science. The dihydro-xanthene core, with its specific substitution pattern, presents unique opportunities for novel chemical transformations.
Areas for exploration include:
Oxidation and Reduction Chemistry: Investigating the oxidation to the corresponding xanthene or xanthone, and the reduction of the pyran ring, could lead to a variety of new derivatives with potentially interesting properties.
Functionalization Reactions: Exploring selective C-H activation, halogenation, or nitration reactions to introduce new functional groups onto the aromatic rings or the heterocyclic core.
Ring-Opening Reactions: Studying the conditions under which the central pyran ring can be opened to generate novel acyclic structures with different functionalities.
Interdisciplinary Collaborations for Expanding Material and Catalytic Applications
The unique structural features of this compound make it a candidate for a range of applications that can be best explored through interdisciplinary collaborations. The broader class of xanthenes has found use as fluorescent dyes, in laser technologies, and as building blocks for pharmacologically active molecules. amazonaws.comresearchgate.net
Future collaborative research should target:
Materials Science: Partnering with materials scientists to investigate the incorporation of this compound into polymers or organic light-emitting diodes (OLEDs), leveraging its potential photophysical properties.
Medicinal Chemistry: Collaborating with pharmacologists and biochemists to screen for biological activity, as many xanthene derivatives exhibit antibacterial, antiviral, and anti-inflammatory properties. researchgate.net
Catalysis: Working with catalyst developers to explore its potential as a ligand for transition metal catalysts or as an organocatalyst itself.
By systematically addressing these future research directions, the scientific community can unlock the full potential of this compound and pave the way for its application in a diverse range of scientific and technological fields.
Q & A
Q. What are the recommended synthetic methodologies for preparing 2,9A-dimethyl-9,9A-dihydro-1H-xanthene derivatives?
The compound and its analogs are typically synthesized via multi-component coupling reactions. For example, benzo[a]xanthen-11-one derivatives are prepared using aldehydes (e.g., 4-chlorobenzaldehyde), β-naphthol, and dimedone (5,5-dimethylcyclohexane-1,3-dione) under acidic conditions . Key steps include:
- Optimization of solvent (ethanol or water) and catalyst (e.g., p-toluenesulfonic acid).
- Monitoring reaction progress via TLC and recrystallization for purification.
- Confirming regioselectivity using X-ray crystallography to identify substituent positions .
Q. How can spectroscopic techniques validate the structural integrity of this compound derivatives?
Critical spectroscopic methods include:
- ¹H/¹³C NMR : Assign methine protons (e.g., δ ~5.75 ppm for the xanthene ring) and methyl groups (δ ~0.94–1.08 ppm) .
- IR spectroscopy : Confirm carbonyl (C=O, ~1625 cm⁻¹) and ether (C-O-C, ~1228 cm⁻¹) functional groups .
- Mass spectrometry : Validate molecular weight (e.g., M⁺ peaks matching calculated values) .
Q. What crystallographic parameters are critical for resolving the molecular conformation of this compound?
X-ray diffraction (XRD) reveals:
- Boat conformation of the dihydropyran ring and envelope conformation of the cyclohexanone ring .
- Dihedral angles between aromatic rings (e.g., 87.39° between xanthene and 4-chlorophenyl rings) .
- Hydrogen-bonding networks (e.g., O–H···O interactions) stabilizing crystal packing .
- Use SHELXL for refinement, ensuring R-factor < 0.05 and data-to-parameter ratio > 14 .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence catalytic activity in xanthene-based ligands?
Xanthene derivatives like 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) are used in palladium-catalyzed reactions (e.g., hydroesterification). Key considerations:
- Steric bulk : Methyl groups at C9 and C9A enhance stability by preventing ligand dissociation .
- Electronic tuning : Electron-withdrawing substituents (e.g., –NO₂) modulate metal-ligand bond strength, affecting reaction rates .
- Spectroscopic monitoring : Cyclic voltammetry tracks redox behavior of metal complexes .
Q. How to resolve contradictions in crystallographic data during structure refinement?
Common challenges include disordered solvent molecules or twinning. Mitigation strategies:
Q. What experimental designs are effective for studying the biological activity of xanthene derivatives?
Approaches include:
- In vitro assays : Evaluate anti-inflammatory activity via COX-2 inhibition assays .
- Structure-activity relationships (SAR) : Introduce substituents (e.g., –OCH₃, –Cl) to modulate lipophilicity and binding affinity .
- Molecular docking : Compare xanthene derivatives with known inhibitors (e.g., zoxazolamine antagonists) .
Methodological Guidance Tables
Q. Table 1. Key Crystallographic Parameters for Benzo[a]xanthen-11-one Derivatives
| Parameter | Value Range | Reference |
|---|---|---|
| Space group | Monoclinic (P2₁/c) | |
| R-factor | 0.049–0.053 | |
| Dihedral angles | 80–90° (aromatic rings) | |
| Hydrogen bond length | 1.8–2.1 Å (O–H···O) |
Q. Table 2. Synthetic Yield Optimization
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | p-TsOH (10 mol%) | 85–92% |
| Solvent | Ethanol/H₂O (1:1) | 78–88% |
| Reaction time | 4–6 hours | Max conversion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
